Flll32

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FLLL32 is a cell-permeable analog of curcumin that inhibits JAK2-mediated phosphorylation of STAT3 on Tyr705 in cancer cells (IC50 = ~5 µM). It blocks signaling from IFN-α or IL-6 through JAK2/STAT3 and induces apoptosis in several types of cancer cells. This compound does not interfere with IFN-γ-induced STAT1 signaling and does not adversely affect the function or viability of immune cells. Through its effects on JAK2/STAT3 signaling, this compound enhances the chemo- and radiosensitivity of cancer cells.

This compound, a novel curcumin analogue, is a potent STAT3 inhibitor. This compound specifically reduced STAT3 phosphorylation at Tyr705 (pSTAT3) and induced apoptosis at micromolar amounts in human melanoma cell lines and primary melanoma cultures. This compound promoted loss of cell proliferation at lower concentrations than curcumin leading to caspase-3- dependent apoptosis. This compound may have potential for targeting multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cells expressing constitutive STAT3 signaling.

Wirkmechanismus

Target of Action

FLLL32, a synthetic analog of curcumin, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . It is known to be constitutively activated in several types of cancer cells .

Mode of Action

This compound inhibits the phosphorylation of STAT3 at tyrosine residue 705 (Y705), which is a key step in the activation of STAT3 . This inhibition reduces STAT3 DNA binding activity and expression . This compound also selectively inhibits the induction of STAT3 phosphorylation by Interleukin-6 .

Biochemical Pathways

The inhibition of STAT3 by this compound affects several biochemical pathways. It leads to the downregulation of STAT3 transcriptional targets, including vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . This compound also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms .

Result of Action

This compound induces apoptosis in cancer cells . It promotes loss of cell proliferation leading to caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . This results in the death of cancer cells .

Biochemische Analyse

Biochemical Properties

FLLL32 plays a significant role in biochemical reactions by specifically targeting the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and is involved in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . This compound inhibits STAT3 phosphorylation and DNA binding activity, leading to the downregulation of STAT3 target genes such as vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . This inhibition results in the induction of apoptosis in cancer cells.

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including osteosarcoma, melanoma, and oral cancer cells . It reduces STAT3 phosphorylation and decreases the expression of STAT3 target genes, leading to caspase-dependent apoptosis . In melanoma cells, this compound specifically reduces STAT3 phosphorylation at Tyr705 and induces apoptosis at micromolar concentrations . Additionally, this compound does not adversely affect the function or viability of immune cells from normal donors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting STAT3 phosphorylation and DNA binding activity . This inhibition leads to the downregulation of STAT3 target genes and the induction of apoptosis through the caspase pathway . This compound also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms . The compound’s ability to inhibit STAT3 function and expression is partly mediated through the ubiquitin-proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound decreases STAT3 DNA binding and promotes loss of cell proliferation at lower concentrations than curcumin . The compound induces caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . These effects are observed within 12-24 hours of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that significant increases in caspase 3/7 activity occur at 7.5 μM of this compound compared to curcumin at 10 μM . The compound exhibits dose-dependent antiparasitic activity against various Babesia species and Theileria equi . Additionally, this compound has been shown to ameliorate intestinal injury in a necrotizing enterocolitis model .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate apoptosis and cell proliferation. The compound activates the p38 MAPK signaling pathway, leading to the induction of caspase-dependent apoptosis . This compound also affects the expression of heme oxygenase-1 (HO-1) and other apoptosis-related proteins . These metabolic pathways contribute to the compound’s antitumor activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound efficiently inhibits STAT3 phosphorylation and DNA binding activity in multiple myeloma, glioblastoma, liver cancer, and colorectal cancer cell lines . This compound selectively inhibits the induction of STAT3 phosphorylation by interleukin-6 but not STAT1 phosphorylation by interferon-gamma .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it inhibits STAT3 phosphorylation and DNA binding activity . The compound’s ability to translocate to the nucleus and regulate gene expression is crucial for its antitumor activity. This compound’s localization and activity are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Eigenschaften

IUPAC Name |

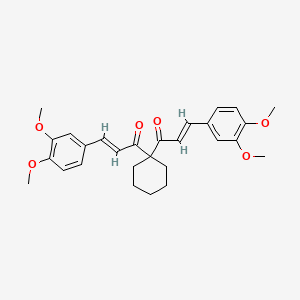

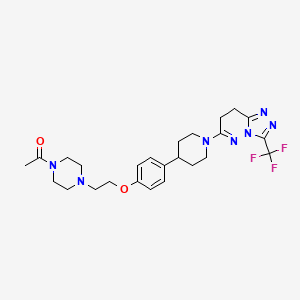

(E)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10+,15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDROBVIYYEMDQ-WFYKWJGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)